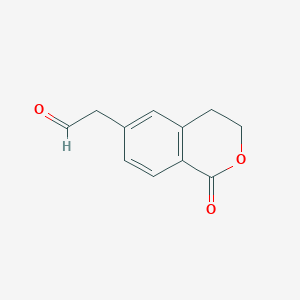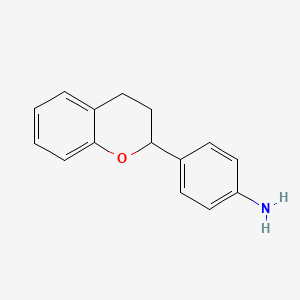
4-(Chroman-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chroman-2-yl)aniline is an organic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of an aniline group attached to the chromene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chroman-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chroman-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(Chroman-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chroman-2-yl)aniline involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dihydro-2H-chromen-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
4-(3,4-Dihydro-2H-chromen-2-yl)methanol: Contains a methanol group instead of an aniline group.
4-(3,4-Dihydro-2H-chromen-2-yl)acetate: Contains an acetate group instead of an aniline group.
Uniqueness
4-(Chroman-2-yl)aniline is unique due to the presence of the aniline group, which imparts specific chemical and biological properties. The aniline group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the aniline group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
Propiedades
Número CAS |
73110-90-4 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-2H-chromen-2-yl)aniline |
InChI |
InChI=1S/C15H15NO/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-6,8-9,15H,7,10,16H2 |
Clave InChI |
PIHTZXJLJILBIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2OC1C3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
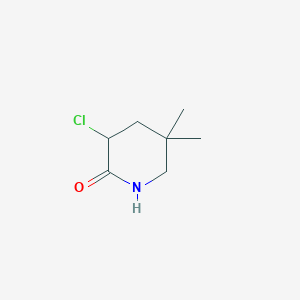
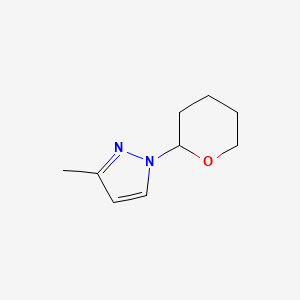
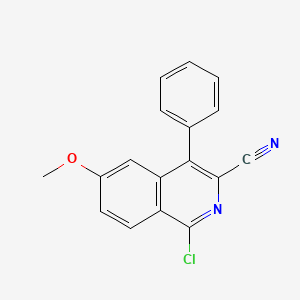


![2'-(Diphenylphosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B8779940.png)
![4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2h)-Yl]methyl}benzoic Acid](/img/structure/B8779945.png)
![7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B8779957.png)

